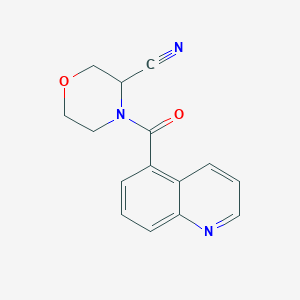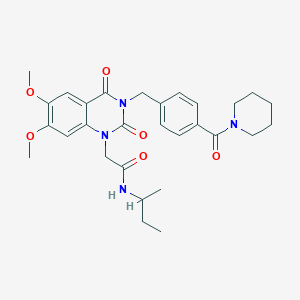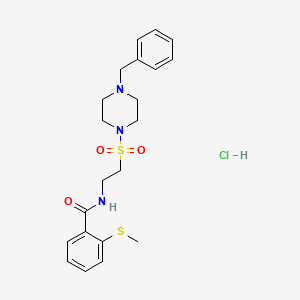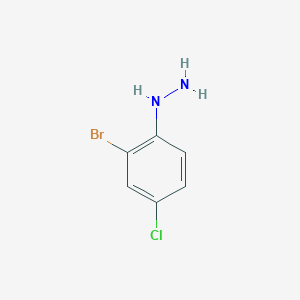![molecular formula C23H13ClF2N2OS2 B2461443 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866810-67-5](/img/no-structure.png)
4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H13ClF2N2OS2 and its molecular weight is 470.94. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the synthesis of the thiazoloquinazolinone ring system followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2-amino-4-chloro-6-fluorobenzyl alcohol", "4-fluoroaniline", "carbon disulfide", "sodium hydroxide", "ethyl chloroacetate", "sodium methoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "potassium carbonate", "2-chloro-6-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one", "a. React 2-amino-4-chloro-6-fluorobenzyl alcohol with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate.", "b. Cyclize the dithiocarbamate with ethyl chloroacetate and sodium methoxide to form the thiazoloquinazolinone ring system.", "c. React the thiazoloquinazolinone with acetic anhydride and phosphorus pentoxide to form the acetylated product.", "d. Hydrolyze the acetylated product with sodium hydroxide to obtain 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one.", "Step 2: Introduction of the Chloro and Fluoro Substituents", "a. React 2-(4-fluorophenyl)thiazolo[3,4-a]quinazolin-5(4H)-one with thionyl chloride to form the corresponding chloro derivative.", "b. React the chloro derivative with potassium carbonate and 2-chloro-6-fluorobenzaldehyde to introduce the chloro and fluoro substituents at the appropriate positions.", "Step 3: Introduction of the Thioxo Group", "a. React the product from Step 2 with sulfur and potassium hydroxide to introduce the thioxo group.", "b. Purify the final product by recrystallization." ] } | |
Número CAS |
866810-67-5 |
Fórmula molecular |
C23H13ClF2N2OS2 |
Peso molecular |
470.94 |
Nombre IUPAC |
4-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H13ClF2N2OS2/c24-17-5-3-6-18(26)16(17)12-27-21-20(13-8-10-14(25)11-9-13)31-23(30)28(21)19-7-2-1-4-15(19)22(27)29/h1-11H,12H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2461363.png)

![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)


![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)

![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2461375.png)


![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)
